ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE
Overview
Description
ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2,4,6-trimethylbenzenesulfonamido group.
Preparation Methods
The synthesis of ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as pyridine to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.
Biological studies: The compound is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.
Industrial applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
ETHYL 4-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)BENZOATE can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a component of silver sulfadiazine cream for burns.
Sulfisoxazole: A sulfonamide used to treat urinary tract infections and other bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl 4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-5-23-18(20)15-6-8-16(9-7-15)19-24(21,22)17-13(3)10-12(2)11-14(17)4/h6-11,19H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJLEBMTHUXWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.